1-(2-Nitrophenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

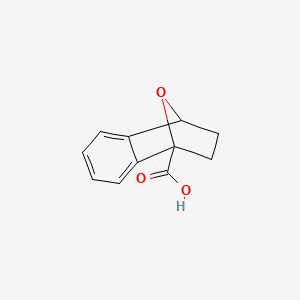

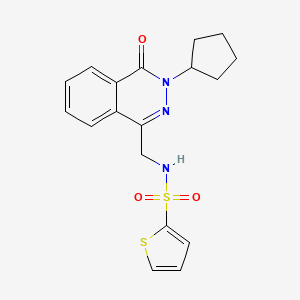

“1-(2-Nitrophenyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 923226-99-7. It has a molecular weight of 249.27 . The IUPAC name for this compound is 1-(2-nitrophenyl)-4-piperidinecarboxamide .

Synthesis Analysis

While specific synthesis methods for “1-(2-Nitrophenyl)piperidine-4-carboxamide” were not found, there are general methods for synthesizing piperidine derivatives. These methods involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(2-Nitrophenyl)piperidine-4-carboxamide” is represented by the linear formula C12H15N3O3 . The InChI code for this compound is 1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-3-1-2-4-11(10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) .Scientific Research Applications

Inhibition of Human Coronaviruses

Piperidine-4-carboxamide compounds have been evaluated for their in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The compound NCGC2955 showed antiviral activity in NL63-infected Vero and MK2 cells . This class of agents may be promising broad-spectrum antivirals that can be further developed towards clinical use .

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Inhibition of PARP-1 Enzyme

Among the derivatives of piperidine-4-carboxamide, compound 14p performed the strongest inhibitory effects on PARP-1 enzyme . This suggests potential applications in the treatment of diseases where PARP-1 is implicated, such as cancer and neurodegenerative disorders .

4. Inhibition of ALK and ROS1 Kinases A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors of the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are implicated in various types of cancers, suggesting potential applications in cancer therapy .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-(2-Nitrophenyl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .

Mode of Action

1-(2-Nitrophenyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its activity . This inhibition of DNA gyrase disrupts the supercoiling process, which is essential for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(2-Nitrophenyl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . This disruption can lead to the cessation of these processes, resulting in the death of the cell .

Result of Action

The inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, which can result in cell death . This makes 1-(2-Nitrophenyl)piperidine-4-carboxamide a potential antimicrobial agent against organisms that rely on DNA gyrase for survival .

properties

IUPAC Name |

1-(2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-3-1-2-4-11(10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJMTLPHIAVUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B2784357.png)

![1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2784361.png)

![6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile](/img/structure/B2784365.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2784366.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)

![2-chloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784375.png)

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)